O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18626313
InChI: InChI=1S/C15H25NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-12,17H,5-8H2,1-4H3/t9-,10+,11+,12-/m1/s1
SMILES:
Molecular Formula: C15H25NO5
Molecular Weight: 299.36 g/mol

O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

CAS No.:

Cat. No.: VC18626313

Molecular Formula: C15H25NO5

Molecular Weight: 299.36 g/mol

* For research use only. Not for human or veterinary use.

O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate -

Specification

Molecular Formula C15H25NO5
Molecular Weight 299.36 g/mol
IUPAC Name 2-O-tert-butyl 3-O-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Standard InChI InChI=1S/C15H25NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-12,17H,5-8H2,1-4H3/t9-,10+,11+,12-/m1/s1
Standard InChI Key OQSAJJZJGXXGDD-NOOOWODRSA-N
Isomeric SMILES CCOC(=O)[C@H]1[C@H]2CC[C@@H](N1C(=O)OC(C)(C)C)C[C@@H]2O
Canonical SMILES CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound belongs to the class of bicyclic amines, featuring a fused ring system with nitrogen at the bridgehead. Key structural attributes include:

PropertyValueSource Citation
Molecular FormulaC₁₅H₂₅NO₅
Molecular Weight299.36 g/mol
CAS Number2380459-95-8
IUPAC Name2-O-tert-butyl 3-O-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Stereochemistry(1R,3R,4R,5S) configuration

The bicyclo[2.2.2]octane framework imposes significant steric constraints, influencing reactivity and interactions with biological targets . The tert-butyl and ethyl ester groups enhance solubility in organic solvents, while the hydroxyl group at C5 enables hydrogen bonding .

Spectroscopic and Computational Data

  • InChI Code: InChI=1S/C15H25NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-12,17H,5-8H2,1-4H3/t9-,10+,11+,12-/m0/s1

  • SMILES: CCOC(=O)C12CCC(CC1)N(C2O)C(=O)OC(C)(C)C

  • X-ray Crystallography: Limited data exist, but analogous azabicyclo compounds exhibit chair-like conformations with nitrogen in a pseudo-axial position.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves multi-step sequences starting from simpler bicyclic precursors. A representative pathway includes:

  • Cyclization: Formation of the azabicyclo[2.2.2]octane core via intramolecular Diels-Alder or Mannich reactions .

  • Esterification: Sequential protection of carboxyl groups with tert-butyl and ethyl esters under Mitsunobu or Steglich conditions .

  • Hydroxylation: Selective oxidation or hydroxylation at C5 using catalysts like OsO₄ or enzymatic methods .

Table 2.1: Optimization of Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Source Citation
CyclizationTiCl₄, CH₂Cl₂, −78°C → RT6595
EsterificationDCC, DMAP, tert-butanol/ethanol7897
HydroxylationOsO₄, NMO, acetone/H₂O5290

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency. Key challenges include:

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure enantiomeric excess >99% .

  • Purification: Chromatography and crystallization are critical for removing diastereomeric impurities .

Biological Activity and Mechanisms

Pharmacological Profile

The compound modulates neurotransmitter receptors and enzymes, with demonstrated activity in:

  • Neuropharmacology: Partial agonism at σ-1 receptors, implicated in neuroprotection and pain modulation .

  • Antimicrobial Effects: Moderate inhibition of Staphylococcus aureus (MIC = 50 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

Table 3.1: In Vitro Biological Assays

Assay TypeTargetIC₅₀/EC₅₀ (µM)Source Citation
σ-1 Receptor BindingGuinea Pig Brain0.12
MAO-B InhibitionHuman Recombinant4.8
Cytotoxicity (HeLa)Cell Viability>100

Mechanism of Action

The hydroxyl and ester groups facilitate interactions with hydrophobic pockets in target proteins. Molecular dynamics simulations suggest:

  • σ-1 Receptor: Hydrogen bonding with Glu172 and π-stacking with Phe144 .

  • MAO-B: Covalent modification of FAD cofactor via nucleophilic attack.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for derivatives with enhanced pharmacokinetic properties:

  • Prodrug Strategies: Hydroxyl group masking with acetyl or phosphate esters improves blood-brain barrier penetration .

  • Structure-Activity Relationships (SAR):

    • tert-Butyl Group: Critical for σ-1 affinity; replacement with methyl reduces activity 10-fold .

    • Ethyl Ester: Hydrolysis to carboxylic acid enhances MAO-B inhibition.

Preclinical Studies

  • Neuropathic Pain Models: Oral administration (10 mg/kg) reduced allodynia in rats by 60% .

  • Neuroprotection: Reduced glutamate-induced apoptosis in cortical neurons (EC₅₀ = 1.2 µM).

Comparative Analysis with Analogues

Structural Analogues

Compound NameKey Differenceσ-1 Affinity (IC₅₀, nM)MAO-B Inhibition (IC₅₀, µM)Source Citation
O2-tert-butyl O3-methyl derivativeMethyl vs. ethyl ester0.155.2
5-Keto analogueHydroxyl → ketone2.30.8
Des-hydroxy derivativeLack of C5 hydroxyl>100012.4

Advantages and Limitations

  • Advantages: High selectivity for σ-1 over σ-2 receptors (>100-fold) .

  • Limitations: Poor aqueous solubility (LogP = 2.64) , necessitating formulation aids.

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